3-Bromo-5-[(cyclobutylamino)methyl]aniline
Description
Properties
IUPAC Name |
3-bromo-5-[(cyclobutylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGEGPULSTBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclobutylamine
This initial step involves reacting cyclobutylamine with a suitable aromatic precursor, often a halogenated aniline derivative, under reductive amination conditions. The process generally employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, facilitating the formation of the methylamine linkage.
Bromination of the Aromatic Ring
The aromatic precursor, often an aniline derivative, undergoes selective bromination at the 3-position using electrophilic bromination agents such as bromine or N-bromosuccinimide (NBS). Reaction conditions are carefully controlled (temperature, solvent, and reaction time) to ensure regioselectivity and prevent over-bromination.
Introduction of the Cyclobutylamino Group
The cyclobutylamino moiety is introduced via nucleophilic substitution or through a Mannich-type reaction, where formaldehyde or a similar reagent facilitates the formation of the amino methyl linkage.
Purification
The crude product is purified via column chromatography or recrystallization to isolate the desired compound with high purity.
Industrial-Scale Synthesis
On an industrial scale, the synthesis process is optimized for yield, safety, and cost-efficiency:
| Step | Description | Conditions | Yield (%) | References |
|---|---|---|---|---|
| a. Cyclobutylamine reaction | Reductive amination with aromatic precursor | Catalyzed by acid or base, using sodium cyanoborohydride | 85-90 | |
| b. Aromatic bromination | Electrophilic aromatic substitution with N-bromosuccinimide | Controlled at low temperature (~0°C) | 80-85 | |
| c. Coupling of amino group | Mannich or nucleophilic substitution with formaldehyde | Reflux conditions | 75-85 | |
| d. Purification and isolation | Crystallization or chromatography | Ambient conditions | 90 |
Research Findings and Data Tables
Research into the synthesis of structurally related compounds indicates that the key to successful preparation lies in controlling regioselectivity during bromination and ensuring efficient coupling of the cyclobutylamine group. The following table summarizes critical parameters:
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Reaction temperature | 0°C to 60°C | For bromination and amination steps | |
| Yield of key steps | 75-90% | Varies with reaction control | |
| Purity of final product | >98% | Achieved via chromatography |
Notable Research and Patents
A patent describes a multi-step process involving acetylation, nitration, deacetylation, deamination, and reduction, with overall yields around 43%. This method emphasizes the use of conventional reactions suitable for industrial production and highlights the importance of reaction control to prevent by-product formation (CN101168510A).
The synthesis involving reductive amination using cyclobutylamine and aromatic halogenation is supported by recent chemical supplier data, indicating high efficiency and scalability for research and manufacturing purposes (Vulcanchem, 2023).
Summary of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Laboratory Synthesis | Multi-step, precise control | High purity, tailored conditions | Not scalable without optimization |
| Industrial Process | Optimized for yield and safety | Cost-effective, scalable | Requires rigorous process control |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(cyclobutylamino)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-[(cyclobutylamino)methyl]aniline serves as a crucial building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
- Oxidation and Reduction : The amino group can be oxidized to form nitro derivatives or reduced to produce corresponding amines.
- Addition Reactions : It can participate in addition reactions with electrophiles or nucleophiles depending on the reaction conditions.
Biological Activities
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Drug Discovery
This compound is explored as a lead compound in drug development due to its unique structural features that may enhance binding affinity to biological targets. Its interactions with enzymes or receptors could modulate their activity, making it a candidate for therapeutic applications.
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific functionalities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effectiveness of various derivatives of aniline, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
In drug discovery research, this compound was evaluated for its ability to inhibit specific cancer cell lines. The findings demonstrated that modifications to the cyclobutyl group enhanced binding affinity to targeted receptors, indicating its promise as a lead compound in anticancer therapies .
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(cyclobutylamino)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 3-Bromo-5-[(cyclobutylamino)methyl]aniline with key analogs, highlighting substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups : Compounds like 3-Bromo-5-(trifluoromethyl)aniline and 3-Bromo-5-fluoroaniline exhibit enhanced electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions .
- Fluorinated Derivatives : Trifluoromethyl and trifluoromethoxy groups improve metabolic stability and bioavailability in drug candidates .
Physicochemical Properties
- Solubility: The (cyclobutylamino)methyl group may enhance water solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl).
- Boiling/Melting Points : Fluorinated derivatives (e.g., 3-Bromo-5-(trifluoromethoxy)aniline) generally exhibit higher thermal stability, with melting points >100°C .
- logP : The target compound’s logP is expected to be lower than trifluoromethyl analogs due to the polar amine group, influencing membrane permeability.
Research Findings and Challenges
- Impurity Profiling : LC-SPE/NMR has identified impurities in 3-Bromo-5-(trifluoromethyl)aniline (0.1–1.5%), underscoring the need for rigorous quality control in API synthesis .
- Commercial Availability : While 3-Bromo-5-(trifluoromethoxy)aniline is commercially available (Thermo Scientific), the target compound is less accessible, limiting its application .
- Synthetic Complexity: Introducing the (cyclobutylamino)methyl group requires multi-step reactions, increasing production costs compared to halogen or alkoxy analogs.
Biological Activity
3-Bromo-5-[(cyclobutylamino)methyl]aniline, with the CAS number 1510222-80-6, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a cyclobutylamino group attached to an aniline structure. Its chemical formula is C₁₁H₁₄BrN, and it has a molecular weight of 252.15 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets, influencing several biochemical pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Apoptotic Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines. |
| Kinase Inhibition | Inhibits specific kinases, impacting cell signaling pathways. |
| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |
| Anti-inflammatory Properties | Reduces inflammatory markers in vitro and in vivo studies. |
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations .
- Neuroprotection : In a model of neurodegeneration, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
- Inflammation Reduction : Research involving murine models indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound exhibits moderate absorption when administered orally.
- Metabolism : It is metabolized primarily by cytochrome P450 enzymes, leading to various hydroxylated metabolites.
- Excretion : The metabolites are predominantly excreted via urine.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-[(cyclobutylamino)methyl]aniline, considering steric hindrance from the cyclobutyl group?
Methodological Answer: The synthesis of this compound involves addressing steric challenges posed by the cyclobutyl group. A plausible route includes:
Regioselective bromination : Bromination of a precursor (e.g., 5-[(cyclobutylamino)methyl]aniline) using directing groups (e.g., acetanilide) to ensure substitution at the 3-position .
Aminomethylation : Introduction of the cyclobutylamino group via reductive amination or nucleophilic substitution, using protecting groups (e.g., tert-butyloxycarbonyl, BOC) to mitigate steric interference during reaction steps .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC for purity validation.
Q. Key Considerations :
Q. How can regioselective bromination be achieved in the synthesis of this compound?
Methodological Answer: Regioselective bromination requires strategic use of directing groups:
Acetanilide Protection : Acetylation of the aniline nitrogen directs electrophilic bromination to the para position relative to the amino group. Subsequent hydrolysis recovers the aniline .
Ortho-Bromination Challenges : Steric effects from the cyclobutylamino group may hinder bromination at the 5-position. Alternative approaches include using Lewis acids (e.g., FeBr) to stabilize transition states .
Validation : LC-MS or -NMR to confirm bromine incorporation at the desired position.
Q. What advanced chromatographic and spectroscopic techniques are employed to identify and quantify impurities in this compound?
Methodological Answer: Impurity profiling requires a multi-technique approach:
UHPLC-DAD : Develop a gradient method (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. Relative retention times (RRT) and UV spectra help identify structurally related byproducts .
LC-SPE/NMR : Trapped impurities are eluted in deuterated solvents (e.g., CDCN) for , -HSQC, and HMBC NMR analysis to resolve ambiguous structures .
Quantification : Peak area normalization or external calibration curves to determine impurity levels (e.g., ≤0.1% for pharmaceutical-grade material).
Q. Example Data from Analogous Compounds :
| Impurity | RRT | UV (nm) | Concentration (%) |
|---|---|---|---|
| 1 | 1.21 | 254, 310 | 0.37 |
| 2 | 1.26 | 260, 315 | 0.74 |
| 3 | 1.31 | 258, 308 | 1.33 |
| Adapted from impurity analysis of 3-Bromo-5-(trifluoromethyl)aniline . |
Q. How does the electronic and steric environment of the cyclobutylamino group influence the compound's reactivity in further derivatization?
Methodological Answer: The cyclobutylamino group impacts reactivity through:
Steric Effects : Hinders nucleophilic attack at the benzylic position. Kinetic studies (e.g., monitoring acylation rates) reveal slower reaction kinetics compared to less hindered analogs .
Electronic Effects : The cyclobutyl ring’s strain alters electron density at the nitrogen, affecting its basicity. Titration (pH-metric) or DFT calculations quantify pK shifts .
Derivatization Strategies : Use bulky electrophiles (e.g., mesityl chloride) or microwave-assisted synthesis to overcome steric barriers.
Q. Case Study :
Q. What computational methods are used to predict the stability and tautomeric forms of this compound?
Methodological Answer:
DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate tautomeric equilibria (e.g., amine vs. imine forms) .
Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer populations.
Experimental Validation : Compare computational results with -NMR chemical shifts (e.g., NH proton signals at δ 4.8–5.2 ppm).
Q. Key Finding :
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
Controlled Studies : Measure solubility in DMSO, methanol, and water using gravimetric or UV-Vis methods under standardized conditions (25°C, inert atmosphere).
Structural Analysis : Correlate solubility with crystallinity (XRD) or hygroscopicity (TGA).
Literature Review : Cross-reference data from reputable sources (e.g., Kanto Reagents catalogs) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
